molecular formula C7H4ClFN2O B3219369 2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- CAS No. 1190318-22-9

2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-

Cat. No. B3219369
CAS RN: 1190318-22-9
M. Wt: 186.57 g/mol
InChI Key: HAQNDRAJHCEABV-UHFFFAOYSA-N
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Description

2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is a heterocyclic organic molecule that possesses a unique structure, which makes it an attractive target for synthetic chemists and pharmacologists.

Mechanism of Action

The mechanism of action of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of c-Src kinase, which is a key regulator of cell proliferation and migration. Additionally, this compound has been found to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- depend on the specific target enzyme or pathway that it inhibits. For example, inhibition of c-Src kinase by this compound can lead to the suppression of cancer cell growth and metastasis. Inhibition of PDE4 by this compound can lead to the reduction of inflammatory responses, which is beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- in lab experiments include its high potency and selectivity against specific enzymes and pathways, as well as its relatively easy synthesis method. However, the limitations of using this compound include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research and development of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-. These include:
1. Identification of new target enzymes and pathways that can be inhibited by this compound, which can lead to the development of novel therapeutic agents.
2. Optimization of the synthesis method to improve the yield and purity of the final product, as well as the development of new synthetic routes.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in preclinical and clinical studies, which can provide valuable information on its safety and efficacy.
4. Development of new formulations and delivery methods for this compound, which can enhance its bioavailability and therapeutic potential.
5. Investigation of the potential synergistic effects of this compound with other drugs or therapies, which can lead to improved treatment outcomes.
In conclusion, 2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug design, and biological research. Its unique structure and potent inhibitory activity against specific enzymes and pathways make it an attractive target for further research and development.

Scientific Research Applications

2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro- has been extensively studied for its potential applications in medicinal chemistry and drug design. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including kinases, phosphodiesterases, and proteases. Moreover, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties.

properties

IUPAC Name

5-chloro-4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNDRAJHCEABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186559
Record name 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190318-22-9
Record name 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 2
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2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 3
2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 4
2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 5
2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-
Reactant of Route 6
2h-Pyrrolo[2,3-b]pyridin-2-one,5-chloro-4-fluoro-1,3-dihydro-

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